
5-Bromo-2-(bromomethyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-4-methylthiazole: is a heterocyclic organic compound featuring a thiazole ring substituted with bromine and a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-4-methylthiazole typically involves the bromination of 2-(bromomethyl)-4-methylthiazole. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require low temperatures to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(bromomethyl)-4-methylthiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylthiazole derivatives with different properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing groups.
- Reduced thiazole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(bromomethyl)-4-methylthiazole is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(bromomethyl)-4-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-methylthiazole
- 5-Bromo-2-(bromomethyl)benzoic acid
Comparison: 5-Bromo-2-(bromomethyl)-4-methylthiazole is unique due to the presence of both bromine and a bromomethyl group on the thiazole ring, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various chemical transformations and applications.
Propiedades
IUPAC Name |
5-bromo-2-(bromomethyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPKIJGZITXLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
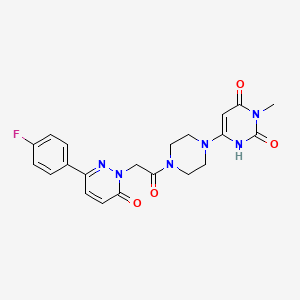
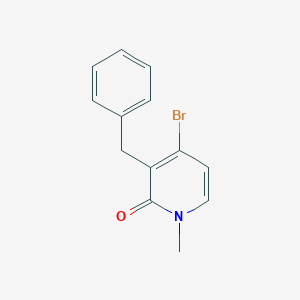
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)
![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)
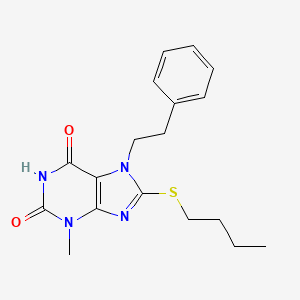
![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B2803640.png)
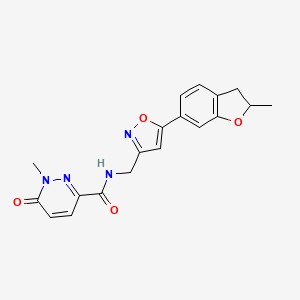
![(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
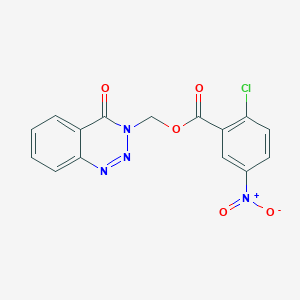
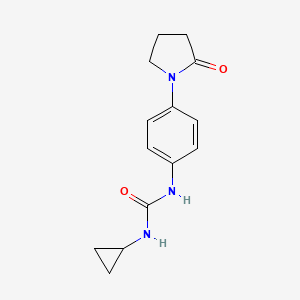
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
